molecular formula C14H17N5O2S B274803 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide

Cat. No. B274803
M. Wt: 319.38 g/mol
InChI Key: ATTIQCWAPCWDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is commonly referred to as EPTA and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

EPTA has been studied extensively for its potential applications in drug development. It has been shown to have activity against a variety of bacterial and fungal pathogens, making it a promising candidate for the development of new antibacterial and antifungal agents. Additionally, EPTA has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies.

Mechanism of Action

The exact mechanism of action of EPTA is not fully understood, but it is believed to involve inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. Additionally, EPTA has been shown to induce apoptosis in cancer cells, suggesting that it may have multiple mechanisms of action depending on the target organism or cell type.
Biochemical and Physiological Effects
EPTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that EPTA inhibits the growth of a variety of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, EPTA has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of EPTA is that it has shown activity against a wide range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibacterial and antifungal agents. Additionally, EPTA has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies. However, one limitation of EPTA is that its mechanism of action is not fully understood, which may make it more difficult to develop targeted therapies.

Future Directions

There are several future directions for research on EPTA. One area of focus could be to further elucidate its mechanism of action, which could provide insights into the development of more targeted therapies. Additionally, further studies could be conducted to determine the optimal dosing and administration of EPTA for different applications, such as antibacterial, antifungal, and anticancer therapies. Finally, additional research could be conducted to explore the potential of EPTA as a treatment for other diseases, such as viral infections or autoimmune disorders.

Synthesis Methods

The synthesis of EPTA involves a multi-step process that begins with the reaction of 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol with methyl chloroacetate to form 2-(4-ethyl-5-phenyl-1,2,4-triazol-3-ylthio)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(4-ethyl-5-phenyl-1,2,4-triazol-3-ylsulfanyl)acetyl chloride. Finally, the acetyl chloride is reacted with N-methylcarbamoyl chloride to form the desired product, 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide.

properties

Molecular Formula

C14H17N5O2S

Molecular Weight

319.38 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C14H17N5O2S/c1-3-19-12(10-7-5-4-6-8-10)17-18-14(19)22-9-11(20)16-13(21)15-2/h4-8H,3,9H2,1-2H3,(H2,15,16,20,21)

InChI Key

ATTIQCWAPCWDPC-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC(=O)NC)C2=CC=CC=C2

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC(=O)NC)C2=CC=CC=C2

Origin of Product

United States

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